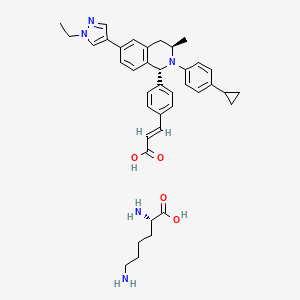
ER degrader 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ER degrader 3 is a potent compound known for its ability to degrade estrogen receptors. Estrogen receptors play a crucial role in regulating cell growth, differentiation, and apoptosis. This compound has shown significant potential in cancer research, particularly in the study of estrogen receptor-positive breast cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
ER degrader 3 is synthesized through a series of chemical reactions involving benzopiperidine derivatives. The preparation method involves the formation of a salt of benzopiperidine derivatives, followed by crystallization to obtain the desired compound . The reaction conditions typically include controlled temperatures and specific solvents to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps to ensure the final product meets the required standards for research and potential therapeutic use .
Analyse Des Réactions Chimiques
Types of Reactions
ER degrader 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activity and potential therapeutic applications .
Applications De Recherche Scientifique
ER degrader 3 has a wide range of scientific research applications, including:
Mécanisme D'action
ER degrader 3 exerts its effects by binding to the estrogen receptor and increasing its hydrophobicity and instability, leading to its degradation. This process involves the ubiquitin-proteasome system, where the estrogen receptor is tagged for degradation and subsequently broken down by proteasomes . The molecular targets include the estrogen receptor alpha, and the pathways involved are primarily related to estrogen signaling .
Comparaison Avec Des Composés Similaires
ER degrader 3 is unique compared to other similar compounds due to its high potency and specificity in degrading estrogen receptors. Similar compounds include:
Fulvestrant: An injectable selective estrogen receptor degrader with limited bioavailability.
Elacestrant: An oral selective estrogen receptor degrader with improved pharmacokinetics and efficacy.
Camizestrant: A next-generation oral selective estrogen receptor degrader with strong antitumor activity.
SAR439859: A novel selective estrogen receptor degrader with broad antitumor activity.
This compound stands out due to its potential for high efficacy in degrading estrogen receptors and its applicability in various research and therapeutic contexts.
Propriétés
Formule moléculaire |
C39H47N5O4 |
|---|---|
Poids moléculaire |
649.8 g/mol |
Nom IUPAC |
(E)-3-[4-[(1R,3R)-2-(4-cyclopropylphenyl)-6-(1-ethylpyrazol-4-yl)-3-methyl-3,4-dihydro-1H-isoquinolin-1-yl]phenyl]prop-2-enoic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C33H33N3O2.C6H14N2O2/c1-3-35-21-29(20-34-35)27-13-16-31-28(19-27)18-22(2)36(30-14-11-25(12-15-30)24-9-10-24)33(31)26-7-4-23(5-8-26)6-17-32(37)38;7-4-2-1-3-5(8)6(9)10/h4-8,11-17,19-22,24,33H,3,9-10,18H2,1-2H3,(H,37,38);5H,1-4,7-8H2,(H,9,10)/b17-6+;/t22-,33-;5-/m10/s1 |
Clé InChI |
QXPMBNRYWNIHLM-MJXYTIGNSA-N |
SMILES isomérique |
CCN1C=C(C=N1)C2=CC3=C(C=C2)[C@H](N([C@@H](C3)C)C4=CC=C(C=C4)C5CC5)C6=CC=C(C=C6)/C=C/C(=O)O.C(CCN)C[C@@H](C(=O)O)N |
SMILES canonique |
CCN1C=C(C=N1)C2=CC3=C(C=C2)C(N(C(C3)C)C4=CC=C(C=C4)C5CC5)C6=CC=C(C=C6)C=CC(=O)O.C(CCN)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


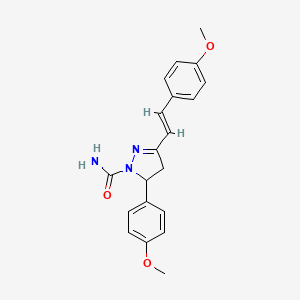

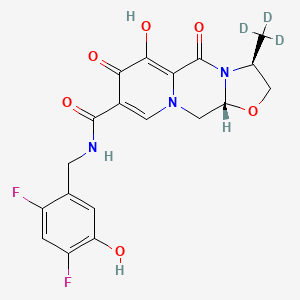
![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)
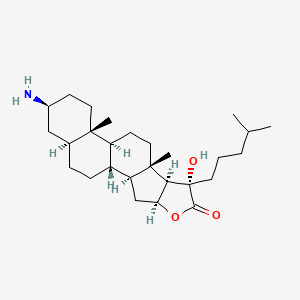
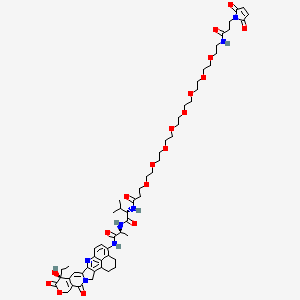
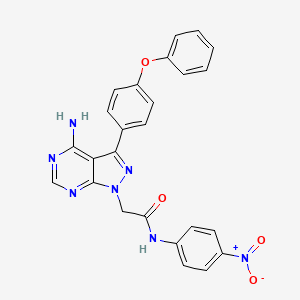

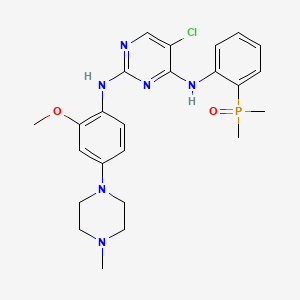
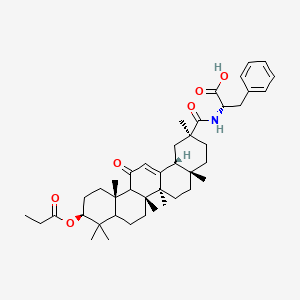
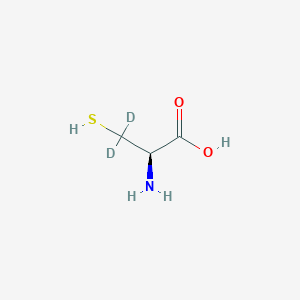

![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(1~{H}-indol-3-yl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12416217.png)

